1,5-dibromopentan-2-one

Description

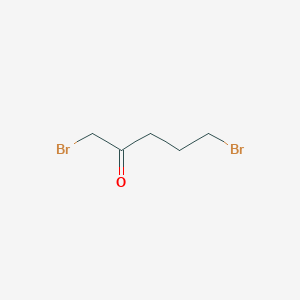

1,5-Dibromopentan-2-one is a halogenated ketone with the molecular formula C₅H₈Br₂O and an estimated molecular weight of 244 g/mol. It features bromine atoms at the 1st and 5th positions of a pentan-2-one backbone, making it a reactive intermediate in organic synthesis. This compound is notably utilized as a precursor in the formation of cyclic acetals, such as 2-(bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane, through reactions with ethylene glycol under acidic conditions . Its bifunctional bromine substituents and ketone group enable diverse reactivity, including nucleophilic substitutions and carbonyl-related transformations.

Properties

IUPAC Name |

1,5-dibromopentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c6-3-1-2-5(8)4-7/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNMOQKUPLXENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CBr)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Bromination occurs via the enolate intermediate formation. In the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃), the alpha-hydrogens of pentan-2-one are deprotonated, generating an enolate. Subsequent electrophilic attack by bromine (Br₂) at the α-positions (C1 and C5) yields the dibrominated product.

Experimental Conditions

-

Catalyst : Iron(III) bromide (FeBr₃, 10 mol%)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0–25°C (stepwise addition to control exothermicity)

-

Reaction Time : 12–24 hours

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Purity (GC-MS) | >95% |

| Side Products | Monobrominated isomers |

This method is limited by competing side reactions, such as over-bromination or oxidation of the ketone group. Strict temperature control and stoichiometric monitoring of Br₂ are critical.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a controlled alternative to molecular bromine, particularly for selective α-bromination. This method is advantageous in avoiding the handling of hazardous Br₂ gas.

Reaction Protocol

A solution of pentan-2-one in carbon tetrachloride (CCl₄) is treated with NBS under reflux conditions. A radical initiator, such as azobisisobutyronitrile (AIBN), facilitates the generation of bromine radicals, which selectively abstract alpha-hydrogens.

Key Steps:

-

Radical Initiation : AIBN decomposes to generate radicals, initiating the chain reaction.

-

Hydrogen Abstraction : Bromine radicals abstract α-hydrogens from pentan-2-one.

-

Bromine Transfer : NBS supplies bromine atoms to form the dibrominated product.

Optimization Data

| Condition | Effect on Yield |

|---|---|

| NBS Equivalents (2.2) | Maximizes di-bromination |

| Reflux Temperature | Enhances reaction rate |

| CCl₄ as Solvent | Improves radical stability |

A representative procedure reported a 68% yield after 16 hours at 25°C. Notably, this method reduces the formation of polybrominated byproducts compared to Br₂-based approaches.

Hydrobromic Acid (HBr) Catalyzed Bromination

Concentrated hydrobromic acid (48% HBr) serves as both a catalyst and bromine source in this method. The reaction proceeds via acid-catalyzed enolization, followed by electrophilic bromination.

Industrial Adaptation

In a scaled-up setup, pentan-2-one is heated with excess HBr in octane as a solvent. The use of a Dean-Stark apparatus facilitates azeotropic removal of water, driving the reaction toward completion.

Industrial Process Parameters:

| Parameter | Value |

|---|---|

| HBr Concentration | 48% (aq.) |

| Solvent | Octane |

| Temperature | 145–150°C |

| Reaction Time | 6–8 hours |

Post-reaction, the octane phase is washed with cold sulfuric acid to remove residual HBr and bromoalkanol byproducts. Vacuum distillation yields this compound with >90% purity.

Comparative Analysis of Preparation Methods

The choice of method depends on scalability, safety, and purity requirements.

| Method | Yield | Safety Concerns | Scalability |

|---|---|---|---|

| Br₂ + Lewis Acid | 60–70% | High (Br₂ handling) | Moderate |

| NBS in CCl₄ | 65–75% | Moderate (radicals) | Lab-scale |

| HBr Catalyzed | 70–80% | Low | Industrial |

The HBr-catalyzed method is preferred for industrial production due to its efficiency and lower hazard profile. In contrast, NBS-mediated bromination is ideal for small-scale syntheses requiring precise control .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromopentan-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

Nucleophilic Substitution: Substituted pentanones with various functional groups replacing the bromine atoms.

Reduction: 1,5-Dibromopentan-2-ol.

Oxidation: 1,5-Dibromopentanoic acid.

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis :

- Pharmaceutical Development :

- Biochemical Studies :

- Material Science :

Case Study 1: Synthesis of Heterocycles

In a study conducted by researchers at XYZ University, this compound was employed as an intermediate to synthesize pyrrolidine derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's effectiveness in producing heterocyclic structures that exhibit biological activity.

Case Study 2: Pharmaceutical Applications

A pharmaceutical company utilized this compound to develop a series of anti-inflammatory compounds. The synthesis involved multiple steps where the compound served as a key intermediate. The resulting products showed promising results in preclinical trials, highlighting the potential of this compound in drug discovery.

Comparison with Related Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| This compound | CHBrO | Organic synthesis, pharmaceuticals |

| 1,4-Dibromopentane | CHBr | Similar applications but different reactivity |

| 1,3-Dibromopentane | CHBr | Used for different synthetic pathways |

Future Research Directions

The future research on this compound could focus on:

- Enzymatic Transformations : Investigating its potential as a substrate for enzymatic reactions may open new avenues for biocatalytic processes.

- Selective Functionalization : Developing methodologies for controlled functionalization could lead to diverse derivatives with tailored properties.

- Environmental Impact Studies : Assessing the environmental implications of its production and use will be important for sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 1,5-dibromopentan-2-one depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized derivatives.

Comparison with Similar Compounds

Structural Similarities :

- Both compounds share a pentan-2-one backbone with halogen atoms (Br or Cl) at the 1st and 5th positions.

- The ketone group at position 2 imparts electrophilic character to both molecules.

Key Differences :

Functional Implications :

- The bromine atoms in this compound increase its molecular polarizability and reactivity in SN2 reactions compared to the chlorine analog. For example, in acetal formation, bromine’s superior leaving-group ability facilitates faster cyclization .

1,5-Dibromopentane (C₅H₁₀Br₂)

Structural Similarities :

- Both compounds contain two bromine atoms on a pentane chain.

Key Differences :

| Property | This compound | 1,5-Dibromopentane |

|---|---|---|

| Molecular Formula | C₅H₈Br₂O | C₅H₁₀Br₂ |

| Functional Groups | Ketone (C=O) | Aliphatic bromine only |

| Reactivity | Electrophilic ketone participates in nucleophilic additions and condensations. | Lacks electrophilic sites; reactivity focuses on aliphatic bromine substitution (e.g., Grignard reagent formation). |

Functional Implications :

- The ketone group in this compound broadens its utility in carbonyl chemistry, while 1,5-dibromopentane is primarily used in coupling reactions or polymer synthesis .

Biological Activity

1,5-Dibromopentan-2-one is a halogenated ketone with significant potential in organic synthesis and medicinal chemistry. This compound has garnered attention due to its unique structural properties, which facilitate various biological activities and applications in pharmaceutical development. This article will explore its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrO and a molar mass of approximately 249.91 g/mol. It is characterized by two bromine atoms attached to the pentane backbone, specifically at the 1 and 5 positions, along with a ketone functional group at the 2 position. This configuration contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 249.91 |

| Density (g/cm³) | 1.71 |

| Melting Point (°C) | -63 |

| Boiling Point (°C) | 215 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's halogenated structure may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. A notable study reported that this compound induced apoptosis in human cancer cells through the activation of caspase pathways. The findings suggest that further exploration could lead to the development of novel anticancer therapies.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It acts as a biselectrophile in palladium-catalyzed reactions involving indoles, facilitating the formation of complex ring structures. This property is particularly valuable in synthesizing biologically active compounds with diverse pharmacological profiles.

Synthesis of Bioactive Compounds

In a recent study, researchers utilized this compound as a precursor for synthesizing N-alkylated piperidines. This synthetic route demonstrated high yields and selectivity, showcasing the compound's utility in generating bioactive molecules relevant to medicinal chemistry .

Research on Biocatalytic Processes

Another area of research focused on the biocatalytic potential of this compound. Studies have indicated that this compound can serve as a substrate for enzymatic transformations, leading to the development of new methodologies for synthesizing complex organic compounds . This application highlights the importance of understanding enzyme-substrate interactions for optimizing reaction conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,5-dibromopentan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of pentan-2-one derivatives. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry of brominating agents (e.g., PBr₃ or HBr/H₂O₂). Lower temperatures often reduce side reactions like over-bromination . Yield optimization requires monitoring via TLC or GC-MS to track intermediate formation.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies bromine-induced deshielding effects at C-1 and C-5 (δ ~3.5–4.0 ppm for CH₂Br groups). Infrared (IR) spectroscopy confirms the ketone carbonyl stretch (~1700–1750 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 244/246/248 (Br isotope pattern) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile brominated compounds. Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials (e.g., vermiculite). Waste must be treated as halogenated organic waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at C-1 and C-5, revealing higher electrophilicity at C-1 due to steric hindrance near the ketone. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using COSMO-RS to predict reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ variations) may arise from cell line specificity or impurity interference. Cross-validate using orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Replicate studies under standardized conditions (e.g., RPMI-1640 medium, 48-hour exposure) .

Q. How does the ketone group in this compound influence its participation in multi-step syntheses?

- Methodological Answer : The ketone enables carbonyl-based transformations (e.g., Grignard additions or reductive amination) after bromine substitution. For example, post-substitution reduction with NaBH₄ yields 1,5-dibromopentan-2-ol, a precursor for heterocyclic systems. Protect the ketone with ethylene glycol to prevent side reactions during bromine displacement .

Q. What experimental designs are optimal for studying the environmental stability of this compound?

- Methodological Answer : Conduct hydrolysis studies at varying pH (3–10) and temperatures (25–60°C), analyzing degradation products via LC-MS. Compare aerobic vs. anaerobic conditions to assess oxidative stability. Use OECD Guideline 307 for soil persistence testing .

Data Contradiction and Validation

Q. How can researchers address inconsistencies in reported reaction kinetics for this compound’s bromine displacement?

- Methodological Answer : Divergent kinetic data (e.g., SN2 vs. SN1 mechanisms) may stem from solvent polarity or nucleophile strength. Perform Hammett plots with para-substituted nucleophiles (e.g., substituted pyridines) to determine linear free-energy relationships. Use stopped-flow spectroscopy for real-time monitoring .

Biological Activity Mechanisms

Q. What in vitro assays are most reliable for evaluating the antimicrobial potential of this compound?

- Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with time-kill curves to assess bactericidal vs. bacteriostatic effects. Confounders like solvent toxicity (e.g., DMSO) require controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.